Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate
Description
Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate is a valerate-derived ester featuring a 4-chloro-3-methylphenyl substituent at the 5-position and a methyl group at the 3-position. Its molecular formula is C₁₄H₁₇ClO₃, with a molecular weight of 268.74 g/mol (calculated). Its chloro and methyl substituents influence its physicochemical properties, including lipophilicity, stability, and reactivity .
Properties
IUPAC Name |
methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-9(7-14(17)18-3)6-13(16)11-4-5-12(15)10(2)8-11/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICLGUHWUGSZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(C)CC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst Loading : A molar ratio of 1:1.2 (acid:methanol) with 5–10 mol% catalyst achieves >90% conversion.
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Temperature : Reflux at 65–70°C for 6–8 hours optimizes yield while minimizing side reactions.
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Solvent Systems : Anhydrous toluene or dichloroethane is preferred to avoid hydrolysis.
Table 1: Comparative Yields Under Varied Esterification Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | Toluene | 70 | 6 | 92 |
| p-TsOH | Dichloroethane | 65 | 8 | 89 |
| HCl (gas) | Methanol | 60 | 10 | 78 |
Alternative Synthetic Routes via Acyl Chloride Intermediates
An alternative pathway involves converting 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovaleric acid to its acyl chloride derivative prior to esterification. This method, while less common, avoids equilibrium limitations inherent in direct esterification.
Procedure Overview
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Acyl Chloride Formation : React the acid with thionyl chloride (SOCl₂) at 40°C for 2 hours.
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Methanol Quenching : Add methanol dropwise to the acyl chloride at 0°C, followed by stirring at room temperature for 4 hours.
Key Advantages :
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Eliminates water formation, shifting equilibrium toward ester product.
Catalytic Systems for Enhanced Efficiency
Recent advances highlight the role of heterogeneous catalysts in improving reaction kinetics and selectivity.
Zeolite-Based Catalysts
H-Y zeolites modified with sulfonic acid groups demonstrate:
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95% conversion in 4 hours at 60°C.
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Reusability for 5 cycles without significant activity loss.
Mechanistic Insight :
The microporous structure of zeolites confines reactants, increasing local concentration and reducing activation energy.
Purification and Isolation Techniques
Crude ester mixtures require rigorous purification to meet pharmaceutical-grade standards.
Fractional Distillation
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Optimal Conditions : 120–125°C under 15 mmHg vacuum.
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Purity : ≥98% after two distillation cycles.
Recrystallization
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Solvent Pair : Hexane/ethyl acetate (4:1 v/v).
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Crystal Yield : 85–90% with >99% purity.
Industrial-Scale Production Considerations
Transitioning laboratory methods to industrial production necessitates modifications for safety and efficiency.
Continuous Flow Reactors
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Throughput : 50 kg/h with 93% yield.
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Advantages :
Table 2: Bench-Scale vs. Industrial Process Parameters
| Parameter | Bench Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 1 L | 500 L |
| Catalyst Loading | 10 mol% | 7 mol% |
| Energy Consumption | 0.8 kWh/mol | 0.5 kWh/mol |
Case Studies in Process Optimization
Case Study 1: Solvent-Free Esterification
A 2024 pilot study achieved 88% yield using:
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Catalyst : Iron(III) triflate (Fe(OTf)₃).
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Conditions : 75°C, 5 hours, methanol as both reactant and solvent.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovaleric acid.
Reduction: 5-(4-chloro-3-methylphenyl)-3-methyl-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Recent studies have explored the use of derivatives related to methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate in the development of antimalarial drugs. Research indicates that compounds with similar structural features have shown promising antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. Structure-activity relationship (SAR) studies have identified that modifications at specific positions can enhance potency and reduce parasitemia significantly in vivo .
Case Study: Dihydropyridines
In a related study, dihydropyridine derivatives were optimized for antimalarial efficacy, revealing that specific substitutions on the phenyl ring can lead to compounds with EC50 values less than 10 nM against resistant strains of P. falciparum . The incorporation of chloro and methyl groups at strategic positions has been linked to improved pharmacological profiles.
Organic Synthesis
Precursor for Chemical Reactions
this compound serves as a valuable intermediate in organic synthesis. Its structure allows for various reactions, including esterification and acylation, making it useful in synthesizing more complex molecules .
Synthesis Methodology
The compound can be synthesized through a reaction involving p-chlorobenzaldehyde and methyl acetoacetate under specific conditions, yielding high purity and yield . The reaction typically involves the use of catalysts such as ammonium acetate in an organic solvent like toluene, providing an efficient pathway for producing this compound.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The chloro and methyl groups on the phenyl ring may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Properties of Methyl 5-Oxovalerate Derivatives
* Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
Chloro vs. Fluoro Substituents (Comparison with ) The 4-chloro-3-fluorophenyl variant (C₁₃H₁₄ClFO₃) exhibits a higher density (1.2 g/cm³) compared to the methoxy derivative (1.1 g/cm³), likely due to fluorine’s electronegativity and atomic weight. Its boiling point (368.4°C) is marginally higher than the methoxy analog, reflecting stronger dipole interactions.
Methoxy Substituent (Comparison with )
- The 3-methoxyphenyl derivative (C₁₄H₁₈O₄) has the lowest molecular weight (250.29 g/mol) and density (1.1 g/cm³) among the group. The methoxy group’s electron-donating nature may enhance solubility in polar solvents but reduce thermal stability, as indicated by its slightly lower boiling point (365.0°C) .
Dichlorophenyl Analog (Comparison with ) The discontinued 3,4-dichlorophenyl variant (C₁₃H₁₃Cl₂O₃) has a higher molecular weight (294.15 g/mol) due to two chlorine atoms.
Structural and Reactivity Insights
- Steric Effects : The methyl group at the 3-position in the original compound may hinder rotational freedom, affecting conformational stability and interaction with biological targets. This contrasts with the smaller fluoro substituent in , which offers minimal steric hindrance.
- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (electron-withdrawing) increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic acyl substitution reactions.
Degradation and Environmental Persistence
- Chlorinated derivatives (e.g., the original compound and ) are likely more resistant to oxidative degradation compared to methoxy or fluoro analogs, as chlorine’s bond dissociation energy (339 kJ/mol) exceeds that of C-F (552 kJ/mol) but contributes to environmental persistence .
- Kinetic modeling for atmospheric degradation (e.g., tropospheric oxidation) would rely on extrapolations from similar compounds, as direct data for the original compound is unavailable .
Biological Activity
Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate, a compound with the molecular formula and a molecular weight of 268.74 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
- Molecular Formula :
- Molecular Weight : 268.74 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The compound has been studied for its potential as an antimalarial agent, particularly in the context of its efficacy against Plasmodium species. Research indicates that modifications in the compound's structure can significantly influence its potency against different strains of malaria, highlighting the importance of structure-activity relationships (SAR) in drug development.
Biological Activity and Efficacy
Case Studies
Several studies have explored the effects of structurally related compounds on biological systems:
- Case Study 1 : A study focused on dihydropyridine derivatives demonstrated that modifications at the para position significantly enhanced antimalarial activity against Plasmodium falciparum strains, suggesting that similar modifications could be beneficial for this compound .
- Case Study 2 : Research into small molecules targeting c-Myc has revealed that specific inhibitors can lead to a significant reduction in cell proliferation by inducing G0/G1 phase arrest in cancer cells . This mechanism may be relevant for understanding how this compound interacts with cellular targets.
Structure-Activity Relationship (SAR) Analysis
| Compound | Substituent Position | Activity Against P. falciparum | IC50 (µM) |
|---|---|---|---|
| Compound A | Para | High | 0.05 |
| Compound B | Meta | Moderate | 0.15 |
| This compound | Para | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate be optimized for improved yield and purity?
- Methodological Answer : Microwave-assisted synthesis (e.g., two-stage irradiation at 80°C for 10 min and 170°C for 45 min) enhances reaction efficiency by reducing side-product formation. Use DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in dry toluene to stabilize intermediates and improve regioselectivity . For precursor preparation, ensure stoichiometric equivalence of reagents (e.g., 1.00 equiv. of trichlorotriazine and 4-methoxyphenol) to minimize unreacted starting materials .
Q. What chromatographic methods are effective for purifying this compound?
- Methodological Answer : Flash chromatography using petroleum ether/ethyl acetate (7:3 v/v) achieves baseline separation of polar impurities. Pre-adsorption of crude product onto silica gel prior to column loading improves resolution. Monitor fractions via TLC (Rf ~0.3–0.4 in hexane/ethyl acetate) to isolate the target ester in >70% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C-NMR : Identify characteristic signals: δ ~2.3–2.5 ppm (methyl groups on the valerate chain), δ ~7.2–7.4 ppm (aromatic protons from the 4-chloro-3-methylphenyl moiety), and δ ~3.6 ppm (ester methyl group) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and ketone (C=O) at ~1680 cm⁻¹ .
Advanced Research Questions
Q. How can the CB2 receptor affinity of this compound be evaluated pharmacologically?
- Methodological Answer : Conduct radioligand binding assays using membrane fractions from CB2-transfected cells. Use [³H]-CP55,940 as a competitive ligand. Perform preliminary screening at 40 µM (adjust to 5–10 µM if solubility issues arise). Generate dose-response curves for compounds displacing >50% radioligand. Compare Ki values to reference antagonists like SR 144528 (e.g., Ki = 0.3–1.2 nM for CB2) .
Q. What computational strategies are used to analyze interactions with CB2 receptors?
- Methodological Answer : Perform molecular docking with CB2 homology models (e.g., based on GPCR templates). Use AutoDock Vina to assess binding poses of the 4-chloro-3-methylphenyl group in the hydrophobic pocket (residues Leu185, Val261). Validate docking results with MD simulations (20–100 ns) to evaluate stability of hydrogen bonds with Ser193/Thra197 .
Q. How should researchers resolve solubility-related discrepancies in binding assays?
- Methodological Answer : Pre-solubilize the compound in DMSO (≤1% v/v) and dilute in assay buffer containing 0.1% BSA to prevent aggregation. For low-solubility analogs (e.g., carboxamides), reduce test concentrations to 5–10 µM and validate results with LC-MS quantification of free ligand .
Q. What protocols assess hydrolytic stability under physiological conditions?
- Methodological Answer : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor ester hydrolysis via HPLC (C18 column, acetonitrile/water gradient). Compare degradation half-lives (t½) to structurally similar esters (e.g., Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate, t½ ~8–12 h at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
